2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid
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Overview
Description
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is an organic compound belonging to the class of benzoic acid derivatives. This compound is known for its significant potential in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid typically involves several steps, including protection, condensation, and hydrolysis. One common method involves the use of 2-(4-trifluoromethyl)phenethylalcohol as a starting material. The hydroxyl group of the starting material is protected, followed by condensation and subsequent hydrolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve optimization of process parameters to control the contents of meta-isomer impurities and disubstituted impurities. This optimization ensures high product quality and improved reaction yield, meeting the requirements for preparation research .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in pharmaceutical testing and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: Utilized in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, modulating their activity, and influencing various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
4-Trifluoromethyl-2-pyridylsalicylic acid: A compound with a similar structure and functional groups.
2-Hydroxy-5-(4-trifluoromethylphenyl)isonicotinic acid: Another closely related compound with similar chemical properties.
Uniqueness
2-Hydroxy-5-(4-trifluoromethylphenyl)nicotinic acid is unique due to its specific trifluoromethylphenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various scientific research applications and distinguishes it from other similar compounds.
Properties
IUPAC Name |
2-oxo-5-[4-(trifluoromethyl)phenyl]-1H-pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)9-3-1-7(2-4-9)8-5-10(12(19)20)11(18)17-6-8/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRXFCDETPFONF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNC(=O)C(=C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586355 |
Source
|
Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
577967-76-1 |
Source
|
Record name | 2-Oxo-5-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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